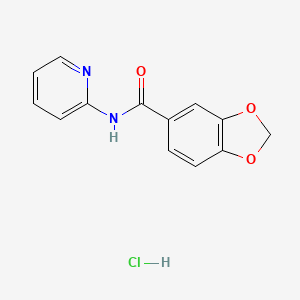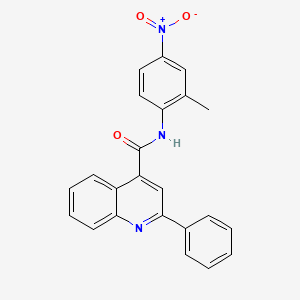![molecular formula C22H19ClN2O3 B5139737 N-(3-{[2-(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B5139737.png)
N-(3-{[2-(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-{[2-(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)benzamide, commonly known as Compound X, is a synthetic compound that has been widely used in scientific research. It belongs to the class of benzamide derivatives and has shown promising results in various studies.
Mecanismo De Acción
The mechanism of action of Compound X is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes and signaling pathways that are involved in inflammation, tumor growth, and angiogenesis. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and chemokines in vitro and in vivo. It has also been shown to inhibit the growth of tumor cells and reduce the formation of new blood vessels. Additionally, it has been found to improve glucose metabolism and reduce insulin resistance in diabetic mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Compound X in lab experiments is its high potency and selectivity. It has been shown to have minimal toxicity and side effects in vitro and in vivo. However, one of the limitations of using Compound X is its limited solubility in water, which can affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the research on Compound X. One of the areas of interest is its potential use in combination with other drugs for the treatment of various diseases. It has also been suggested that further studies should be conducted to investigate its mechanism of action and potential side effects. Additionally, the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties are also areas of future research.
Conclusion:
In conclusion, Compound X is a promising synthetic compound that has shown potential therapeutic properties in various scientific research studies. Its anti-inflammatory, anti-tumor, and anti-angiogenic effects make it a promising candidate for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and potential side effects. The development of more efficient synthesis methods and the optimization of its pharmacokinetic properties are also areas of future research.
Métodos De Síntesis
Compound X can be synthesized by a multi-step process involving the reaction of 4-chloro-2-methylphenol with 2-bromoacetyl chloride, followed by the reaction of the resulting product with 3-nitroaniline. The final step involves the reduction of the nitro group to an amino group using tin and hydrochloric acid. The resulting product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
Compound X has been extensively used in scientific research due to its potential therapeutic properties. It has been studied for its anti-inflammatory, anti-tumor, and anti-angiogenic effects. It has also been investigated for its potential use in treating various diseases such as cancer, diabetes, and Alzheimer's disease.
Propiedades
IUPAC Name |
N-[3-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O3/c1-15-12-17(23)10-11-20(15)28-14-21(26)24-18-8-5-9-19(13-18)25-22(27)16-6-3-2-4-7-16/h2-13H,14H2,1H3,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTSCKUGKZEKSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1'-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine](/img/structure/B5139659.png)
![3,4-dimethyl-7-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-1-phenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5139669.png)
![2-[(2-fluorobenzoyl)amino]-N-(1-phenylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5139685.png)
![1-[(1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5139693.png)
![(3S*)-4-{[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-1-ethyl-3-methyl-2-piperazinone](/img/structure/B5139696.png)
![2-[4-(2,5-dimethylphenoxy)butoxy]-1,3-dimethoxybenzene](/img/structure/B5139703.png)

![N,N'-[5-(2-methylphenoxy)-1,3-phenylene]bis(2,6-difluorobenzamide)](/img/structure/B5139713.png)

![2-[ethyl(isonicotinoyl)amino]benzoic acid](/img/structure/B5139724.png)

![(4-tert-butylcyclohexyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B5139753.png)
![N-({[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5139754.png)